Ethyl 4-(Methylamino)Piperidine-1-Carboxylate is a chemical compound with the molecular formula . It is classified as a piperidine derivative, specifically an ethyl ester of a carboxylic acid, which incorporates a methylamino group. This compound has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its potential applications in pharmaceutical development.
Ethyl 4-(Methylamino)Piperidine-1-Carboxylate is sourced from various chemical suppliers and is often utilized in research laboratories. It falls under the category of alkaloids, which are nitrogen-containing compounds typically derived from plants, although this particular compound is synthesized chemically. Its classification includes:
The synthesis of Ethyl 4-(Methylamino)Piperidine-1-Carboxylate typically involves a two-step reaction process:
In industrial settings, this synthesis may be scaled up using continuous flow reactors to optimize yield and purity, ensuring consistent quality during production .
Ethyl 4-(Methylamino)Piperidine-1-Carboxylate participates in various chemical reactions:
The mechanism of action for Ethyl 4-(Methylamino)Piperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. It can act as either an inhibitor or an activator, modulating the activity of these targets based on the context of its application. The exact pathways depend on the biological system being studied but often involve interactions at the molecular level that affect metabolic processes .
Relevant data indicate that this compound can undergo various transformations depending on reaction conditions, making it versatile for synthetic applications .
Ethyl 4-(Methylamino)Piperidine-1-Carboxylate has several significant applications:
Ethyl 4-(methylamino)piperidine-1-carboxylate (CAS 73733-69-4, MF: C₉H₁₈N₂O₂, MW: 186.25) represents a strategically functionalized piperidine derivative that has emerged as a privileged scaffold in modern drug discovery [4]. Characterized by its dual nitrogen functionality – featuring a N-methylamino group at the C4 position and a carbamate moiety at the N1 position – this compound exemplifies the architectural sophistication achievable through rational heterocyclic design. Its molecular framework integrates three critical elements: a conformationally constrained six-membered piperidine ring, a secondary amine with enhanced bioavailability through N-methylation, and a hydrolytically stable ethyl carbamate group serving as both a protective function and a hydrogen bond acceptor. This tripartite structural signature enables its versatile application across diverse therapeutic domains, ranging from central nervous system (CNS) agents to anticancer therapeutics.
The molecular architecture of ethyl 4-(methylamino)piperidine-1-carboxylate embodies several pharmaceutically advantageous motifs that underpin its bioisosteric utility:
Carbamate as Amide Isostere: The ethyl carbamate group (–N(C=O)OC₂H₅) serves as a hydrolytically stable bioisostere for peptide bonds, mitigating metabolic vulnerabilities while maintaining hydrogen-bonding capacity comparable to amides. This isosteric replacement is evident in its structural kinship to ethyl piperidine-4-carboxylate (ethyl isonipecotate, CAS 1126-09-6), where the carbamate nitrogen provides enhanced conformational flexibility over the carbonyl group of the ester analogue [5]. The carbamate's electron-withdrawing nature also modulates the basicity of the piperidine nitrogen, influencing target engagement profiles.
Stereoelectronic Effects of C4 Methylamino Group: The methylamino substituent at C4 introduces a chiral center (when prochiral) and significantly influences the piperidine ring's electronic distribution. The N-methyl group elevates logP by ~0.5-1.0 units compared to unmethylated analogues, enhancing membrane permeability while retaining hydrogen-bond-donating capability via the N–H functionality. This balanced lipophilicity profile is evidenced in related compounds like tert-butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate (CAS 896103-62-1), where the N-methyl group improves blood-brain barrier penetration [1].
Conformational Restriction: Piperidine's chair-to-chair inversion dynamics position the C4 methylamino group equatorially or axially, creating distinct pharmacophoric presentations. X-ray crystallographic studies of analogues such as ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride (CAS 1257849-40-3) reveal preferential equatorial orientation of aminomethyl substituents in solid state, suggesting similar conformational behavior for the C4-substituted variant [3] [6].
Table 1: Comparative Structural and Electronic Properties of Key Piperidine Derivatives
Compound | CAS Number | Molecular Formula | MW (g/mol) | Key Substituents | Bioisosteric Role |
---|---|---|---|---|---|
Ethyl 4-(methylamino)piperidine-1-carboxylate | 73733-69-4 | C₉H₁₈N₂O₂ | 186.25 | C4-NHCH₃, N1-CO₂Et | Carbamate as amide/ester surrogate |
Ethyl piperidine-4-carboxylate (isonipecotate) | 1126-09-6 | C₈H₁₅NO₂ | 157.21 | C4-CO₂Et | Conventional ester bioisostere |
Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride | 1257849-40-3 | C₁₀H₂₁ClN₂O₂ | 236.74 | C4-CH₂NHCH₃·HCl, N1-CO₂Et | Extended spacer for target engagement |
tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | 896103-62-1 | C₁₃H₂₆N₂O₂ | 242.36 | C4-CH₂CH₂NHCH₃, N1-Boc | Lipophilic chain for membrane insertion |
Ethyl 4-(methylamino)piperidine-1-carboxylate serves as a linchpin intermediate in the synthesis of complex bioactive molecules, particularly those inspired by piperidine-containing alkaloids:
Carbamate Protection Strategy: The ethyl carbamate group provides robust protection of the piperidine nitrogen during synthetic sequences, resisting nucleophilic and reductive conditions that cleave alternative protecting groups (e.g., CBz). This stability enables selective functionalization of the C4 methylamino group, as demonstrated in the synthesis of N-acetylpiperidine derivatives where reductive amination or acylation proceeds without carbamate cleavage [7]. The carbamate is readily deprotected under acidic conditions (e.g., HBr/AcOH or TFA) to reveal the secondary amine for further elaboration.
Salt Formation for Crystallinity: Protonation of the methylamino nitrogen generates crystalline salts that facilitate purification – a strategy employed in analogues like ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride (CAS 1257849-40-3) [3] [6]. This salt-forming capability (pKₐ ~9-10 for the alkylamino group) enhances the compound's utility in developing pharmaceutical salts for improved solubility.
Reductive Amination Platform: The secondary amine functionality of the methylamino group serves as a handle for reductive alkylation, enabling rapid diversification into tertiary amines. This reactivity has been exploited in synthesizing combinatorial libraries of N-arylalkyl piperidine derivatives targeting neurological receptors [9]. For example, reductive amination with aldehydes generates sterically hindered tertiary amines that mimic the 3D architecture of indole alkaloids.
Fragment Coupling Applications: The molecule serves as a pre-functionalized fragment in palladium-catalyzed cross-coupling and carbonylative reactions. Its structural similarity to intermediates in histrionicotoxin synthesis (a spiropiperidine alkaloid) underscores its utility for complex alkaloid construction [7]. The molecule's orthogonal functionality allows sequential modification: carbamate deprotection followed by sulfonylation or acylation yields sulfonamide or urea derivatives prevalent in kinase inhibitors.
Table 2: Synthetic Applications in Alkaloid and Pharmaceutical Synthesis
Reaction Type | Reagents/Conditions | Products | Target Pharmacophores | Biological Inspiration |
---|---|---|---|---|
Reductive Amination | RCHO/NaBH₃CN or H₂/Pd-C | C4-N(CH₃)CH₂R derivatives | Dopamine D4 ligands, sigma receptor modulators | Tetrahydroprotoberberine alkaloids |
Acylation | RCOCl/Et₃N or RCOOH/coupling agents | C4-N(CH₃)COR amides | HDAC inhibitors, fatty acid amide hydrolase substrates | Piperine analogues |
Carbamate Deprotection | HBr/AcOH or TFA | 4-(Methylamino)piperidine free base | Serotonin reuptake inhibitor intermediates | Sedamine-like structures |
Sulfonylation | RSO₂Cl/pyridine | C4-N(CH₃)SO₂R sulfonamides | 11β-HSD1 inhibitors, protease activators | Prosopinine-derived sulfonamides |
The strategic incorporation of N-methylamino groups into piperidine scaffolds represents a culmination of structure-activity relationship (SAR) studies spanning six decades:
First-Generation Unmethylated Piperidines (1950s-1970s): Early medicinal chemistry focused on simple piperidine carboxylates like ethyl isonipecotate (CAS 1126-09-6) as precursors to antispasmodic agents [5]. These unmethylated analogues exhibited metabolic vulnerabilities, particularly rapid N-dealkylation and oxidation, limiting their in vivo half-lives. Piperidine nitrogens without substitution showed excessive basicity (pKₐ >10), leading to non-specific ionic interactions and phospholipidosis.
N-Methylation Breakthrough (1980s-1990s): Systematic N-methylation of natural alkaloids revealed profound pharmacokinetic advantages. Seminal work on histrionicotoxin analogues (e.g., perhydrohistrionicotoxin) demonstrated that N-methylation of the piperidine ring increased CNS penetration by reducing P-glycoprotein efflux while maintaining nanomolar affinity for nicotinic acetylcholine receptors [7]. Concurrently, N-methylaminoethylpiperidine derivatives like tert-butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate (CAS 896103-62-1) emerged as key intermediates for opioid receptor modulators, where methylation converted metabolites from inactive to active species [1].
Contemporary Bioisosteric Refinements (2000s-Present): Modern drug design exploits ethyl 4-(methylamino)piperidine-1-carboxylate as a hybrid scaffold combining carbamate stability with optimized N-methylamino pharmacokinetics. This evolution is exemplified in 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors where the methylamino group forms critical hydrogen bonds with catalytic tyrosine residues, while the carbamate modulates solubility – a strategy disclosed in patent US20090306048A1 [9]. Similarly, the compound's derivatives feature in dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, where N-methylation reduces hERG liability compared to primary amines.
Table 3: Evolution Timeline of N-Methylamino Piperidine Pharmacophores
Era | Representative Compounds | Therapeutic Target | Advantages of N-Methylamino Group | Limitations of Prior Scaffolds |
---|---|---|---|---|
1960-1980 | Ethyl piperidine-4-carboxylate derivatives | Muscarinic antagonists | N/A (unmethylated) | Rapid metabolism, high clearance, low oral bioavailability |
1980-2000 | Histrionicotoxin analogues, N-methylpiperidine opioids | Nicotinic receptors, μ-opioid | Enhanced BBB penetration, reduced CYP3A4 affinity | Residual first-pass metabolism, P-gp substrate issues |
2000-Present | Ethyl 4-(methylamino)piperidine-1-carboxylate derivatives, 11β-HSD1 inhibitors | Metabolic syndrome targets, kinase inhibitors | Optimized logD (1-2), balanced H-bond donor/acceptor count, resistance to MAO metabolism | Requires carbamate protection strategy for selective functionalization |
The trajectory of N-methylamino piperidine development reveals a paradigm shift from viewing alkylation merely as a metabolic protection strategy to recognizing its role in enhancing target affinity through conformational steering. Nuclear magnetic resonance (NMR) studies of ethyl 4-(methylamino)piperidine-1-carboxylate derivatives demonstrate that N-methylation restricts the amine nitrogen's inversion rate, locking rotameric states favorable for receptor binding – a phenomenon exploited in protease inhibitors where the methyl group occupies a hydrophobic subpocket [9]. This molecular evolution underscores why ethyl 4-(methylamino)piperidine-1-carboxylate has transitioned from a synthetic curiosity to an indispensable building block in twenty-first-century medicinal chemistry.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: